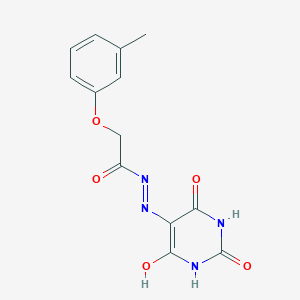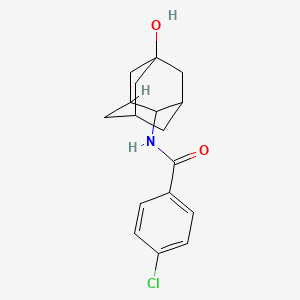
N'-(1,3-benzodioxol-5-ylmethylene)-4-hydroxy-3-methoxybenzohydrazide
Übersicht
Beschreibung
N'-(1,3-benzodioxol-5-ylmethylene)-4-hydroxy-3-methoxybenzohydrazide, also known as BDMBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMBH belongs to the class of hydrazide derivatives and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-4-hydroxy-3-methoxybenzohydrazide is not fully understood. However, it has been suggested that N'-(1,3-benzodioxol-5-ylmethylene)-4-hydroxy-3-methoxybenzohydrazide exerts its therapeutic effects by modulating various signaling pathways. N'-(1,3-benzodioxol-5-ylmethylene)-4-hydroxy-3-methoxybenzohydrazide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. N'-(1,3-benzodioxol-5-ylmethylene)-4-hydroxy-3-methoxybenzohydrazide has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
N'-(1,3-benzodioxol-5-ylmethylene)-4-hydroxy-3-methoxybenzohydrazide has been shown to exert various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. N'-(1,3-benzodioxol-5-ylmethylene)-4-hydroxy-3-methoxybenzohydrazide has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are markers of oxidative stress. In addition, N'-(1,3-benzodioxol-5-ylmethylene)-4-hydroxy-3-methoxybenzohydrazide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-(1,3-benzodioxol-5-ylmethylene)-4-hydroxy-3-methoxybenzohydrazide in lab experiments is its low toxicity. N'-(1,3-benzodioxol-5-ylmethylene)-4-hydroxy-3-methoxybenzohydrazide has been shown to have low cytotoxicity in various cell lines. Another advantage is its stability, which allows for long-term storage. However, one limitation of using N'-(1,3-benzodioxol-5-ylmethylene)-4-hydroxy-3-methoxybenzohydrazide in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of N'-(1,3-benzodioxol-5-ylmethylene)-4-hydroxy-3-methoxybenzohydrazide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N'-(1,3-benzodioxol-5-ylmethylene)-4-hydroxy-3-methoxybenzohydrazide has been shown to have neuroprotective effects and may be able to reduce oxidative stress in the brain. Another area of interest is the development of N'-(1,3-benzodioxol-5-ylmethylene)-4-hydroxy-3-methoxybenzohydrazide derivatives with improved solubility and bioavailability. These derivatives may have better therapeutic properties than the parent compound. Finally, the use of N'-(1,3-benzodioxol-5-ylmethylene)-4-hydroxy-3-methoxybenzohydrazide in combination with other drugs or therapies may also be explored.
Conclusion
In conclusion, N'-(1,3-benzodioxol-5-ylmethylene)-4-hydroxy-3-methoxybenzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N'-(1,3-benzodioxol-5-ylmethylene)-4-hydroxy-3-methoxybenzohydrazide has been synthesized using various methods and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. N'-(1,3-benzodioxol-5-ylmethylene)-4-hydroxy-3-methoxybenzohydrazide exerts its therapeutic effects by modulating various signaling pathways and has been shown to reduce the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, induce apoptosis, and inhibit cell proliferation. While N'-(1,3-benzodioxol-5-ylmethylene)-4-hydroxy-3-methoxybenzohydrazide has some limitations, it has several advantages and has promising future directions for research.
Wissenschaftliche Forschungsanwendungen
N'-(1,3-benzodioxol-5-ylmethylene)-4-hydroxy-3-methoxybenzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. N'-(1,3-benzodioxol-5-ylmethylene)-4-hydroxy-3-methoxybenzohydrazide has also been investigated for its neuroprotective effects and its ability to reduce oxidative stress.
Eigenschaften
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-hydroxy-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-21-14-7-11(3-4-12(14)19)16(20)18-17-8-10-2-5-13-15(6-10)23-9-22-13/h2-8,19H,9H2,1H3,(H,18,20)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAFJUHJFRFDLD-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NN=CC2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-hydroxy-3-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B3854334.png)
![4-bromobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B3854345.png)
![2-(4-methylphenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3854351.png)
![2-methoxy-3-nitro-4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B3854357.png)
![N-(3-methylphenyl)-4-oxo-4-[2-(4-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3854363.png)

![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3854379.png)
![N'-[4-(dipropylamino)benzylidene]-3-nitrobenzohydrazide](/img/structure/B3854381.png)
![1-[4-(3-methylbutoxy)benzoyl]proline](/img/structure/B3854394.png)



![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide](/img/structure/B3854428.png)
![4-[6-(2,5-dimethylphenoxy)hexyl]morpholine](/img/structure/B3854436.png)